molecular formula C16H20FN3O5 B13397754 N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Cat. No.: B13397754
M. Wt: 353.35 g/mol
InChI Key: CMFKNYFIQWSUNN-UHFFFAOYSA-N
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Description

Linezolid N-Oxide is a derivative of Linezolid, an oxazolidinone antibiotic known for its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Linezolid N-Oxide retains the core structure of Linezolid but includes an additional oxygen atom, which may alter its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Linezolid N-Oxide typically involves the oxidation of Linezolid. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.

Industrial Production Methods: Industrial production of Linezolid N-Oxide follows similar principles but on a larger scale. Continuous flow synthesis has been explored to enhance efficiency and yield. This method involves a series of chemical transformations in a continuous flow reactor, allowing for better control over reaction conditions and minimizing the need for intermediate purification .

Chemical Reactions Analysis

Types of Reactions: Linezolid N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can revert Linezolid N-Oxide back to Linezolid.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Linezolid.

    Substitution: Various substituted Linezolid derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Linezolid N-Oxide stands out due to its modified structure, which may offer advantages in terms of pharmacokinetics and resistance profiles. Its potential to overcome existing resistance mechanisms makes it a valuable candidate for further research and development .

Properties

Molecular Formula

C16H20FN3O5

Molecular Weight

353.35 g/mol

IUPAC Name

N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)

InChI Key

CMFKNYFIQWSUNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F

Origin of Product

United States

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